![molecular formula C20H24N8O B5631994 N-(3-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5631994.png)
N-(3-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazine core, which is known for its stability and versatility in chemical reactions, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3-methoxyaniline with cyanuric chloride to form an intermediate, which is then reacted with 4-(pyridin-2-yl)piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted triazine derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-6-{[4-(pyridin-3-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
- N-(3-methoxyphenyl)-6-{[4-(pyridin-4-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
Uniqueness
Compared to similar compounds, N-(3-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine exhibits unique properties due to the specific positioning of the pyridinyl and piperazinyl groups. This unique arrangement can influence its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
2-N-(3-methoxyphenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8O/c1-29-16-6-4-5-15(13-16)23-20-25-17(24-19(21)26-20)14-27-9-11-28(12-10-27)18-7-2-3-8-22-18/h2-8,13H,9-12,14H2,1H3,(H3,21,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHARGMSJBGCDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-methoxypropyl)-8-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5631920.png)
![9-allyl-4-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5631927.png)
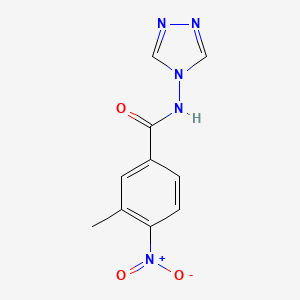
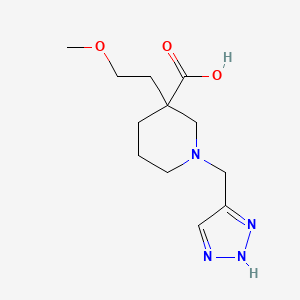
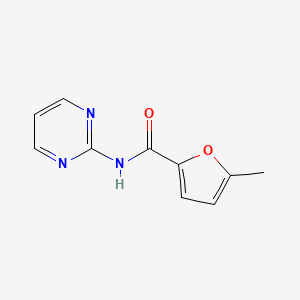
![2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B5631973.png)
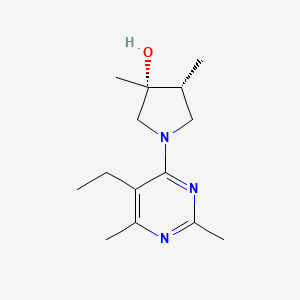

![1-[5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-thienyl]ethanone](/img/structure/B5631987.png)
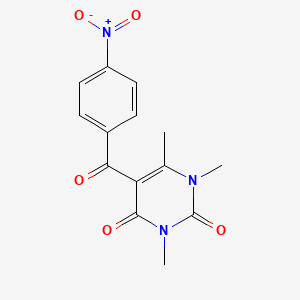
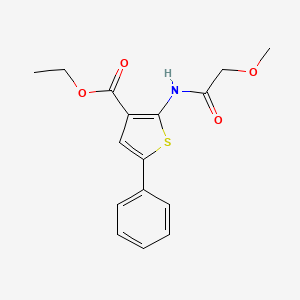
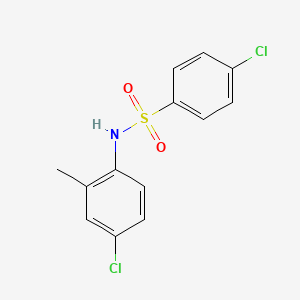
![ethyl (2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5632019.png)
![[(3,5-Dimethoxyphenyl)methyl][(4-methoxy-3-methylphenyl)methyl]amine](/img/structure/B5632021.png)
